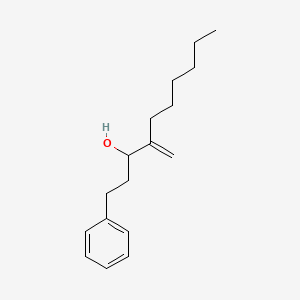
Rifampicin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rifampicin sodium is synthesized through a semi-synthetic process starting from rifamycin B, which is produced by the fermentation of Streptomyces mediterranei. The key steps in the synthesis involve the conversion of rifamycin B to rifamycin S, followed by the formation of rifampicin through a series of chemical reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow synthesis method. This involves the use of microreactors to couple two reaction steps and one purification step, resulting in a high overall yield of rifampicin . The continuous flow process is advantageous as it reduces production costs and improves efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Rifampicin sodium undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced form.
Substitution: Rifampicin can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include rifampin quinone (oxidation product) and reduced rifampicin (reduction product) .
Applications De Recherche Scientifique
Rifampicin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Employed in research on bacterial RNA polymerase and gene expression.
Medicine: Extensively used in the treatment of tuberculosis, leprosy, and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Rifampicin sodium exerts its effects by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and subsequent protein production . The inhibition of RNA polymerase is concentration-dependent and leads to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifabutin: Another rifamycin derivative used to treat tuberculosis and Mycobacterium avium complex infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Uniqueness
Rifampicin sodium is unique due to its broad-spectrum activity and ability to penetrate tissues and macrophages, making it highly effective against intracellular pathogens . Its semi-synthetic production process also allows for high yield and purity, making it a valuable antibiotic in both clinical and research settings .
Propriétés
Numéro CAS |
38776-75-9 |
|---|---|
Formule moléculaire |
C43H57N4NaO12 |
Poids moléculaire |
844.9 g/mol |
Nom IUPAC |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C43H58N4O12.Na/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55);/q;+1/p-1/b12-11+,19-14+,22-13-,44-20+;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;/m0./s1 |
Clé InChI |
PPGHYTPFGILTSZ-PPJQWWMSSA-M |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C=N/N5CCN(CC5)C)/C.[Na+] |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C=NN5CCN(CC5)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)



![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)







![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
